molecular formula C26H29FN4O5 B11292617 Ethyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11292617
M. Wt: 496.5 g/mol
InChI Key: JIIWNXTVJPBJHZ-UHFFFAOYSA-N
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Description

Ethyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole group, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple stepsThe final steps involve the formation of the tetrahydropyrimidine ring and the esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Ethyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Ethyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H29FN4O5

Molecular Weight

496.5 g/mol

IUPAC Name

ethyl 6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C26H29FN4O5/c1-2-34-25(32)23-20(28-26(33)29-24(23)18-4-6-19(27)7-5-18)15-31-11-9-30(10-12-31)14-17-3-8-21-22(13-17)36-16-35-21/h3-8,13,24H,2,9-12,14-16H2,1H3,(H2,28,29,33)

InChI Key

JIIWNXTVJPBJHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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